Orthogonal Reactivity: Iodine vs. Chlorine in Pd-Catalyzed Cross-Coupling
The primary advantage of 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine over its mono-halogenated analogs is its ability to undergo sequential orthogonal cross-coupling. The C-2 iodine undergoes oxidative addition to Pd(0) significantly faster than the C-6 chlorine, a general reactivity trend where aryl iodides are far more reactive than aryl chlorides [1]. This allows for a first selective functionalization at the 2-position. The remaining C-6 chlorine can then be activated under different, typically harsher, conditions for a second coupling, such as a Buchwald-Hartwig amination. This is a key differentiator from mono-halogenated analogs like 2-iodo-1H-pyrrolo[3,2-c]pyridine, which offers only one coupling site .
| Evidence Dimension | Oxidative addition reactivity with Pd(0) catalysts |
|---|---|
| Target Compound Data | C-I bond: High reactivity (C2 position); C-Cl bond: Low reactivity (C6 position). Enables sequential, chemoselective coupling. |
| Comparator Or Baseline | 2-Iodo-1H-pyrrolo[3,2-c]pyridine (only a reactive C2-I); 6-Chloro-1H-pyrrolo[3,2-c]pyridine (only a less reactive C6-Cl, no orthogonality). General trend: relative oxidative addition rates are I > Br >> Cl [1]. |
| Quantified Difference | Aryl iodides are reported to be several orders of magnitude more reactive than aryl chlorides in oxidative addition to Pd(0), a class-level principle that underpins the strategic value of this dihalogenated building block [1]. |
| Conditions | General Pd(0)-catalyzed cross-coupling conditions (Suzuki, Sonogashira). |
Why This Matters
This orthogonal reactivity simplifies the synthesis of complex molecules by enabling a two-step sequential diversification strategy from a single intermediate, saving synthetic steps compared to routes requiring separate precursors.
- [1] Galushko, A. S., et al. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorg. Chem. Front., 2021, 8, 620-635. View Source
